

An In-Depth Toxicological Profile of 10,10'-Oxybisphenoxarsine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10,10'-Oxybisphenoxarsine**

Cat. No.: **B035948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound primarily utilized as a potent biocide in a variety of industrial and consumer products to prevent microbial degradation.^{[1][2]} Its efficacy as an antimicrobial agent is contrasted by its significant toxicological profile, a consequence of its arsenic content. This technical guide provides a comprehensive overview of the toxicology of OBPA, presenting quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action and potential toxicity pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the risk profile of this compound.

Chemical and Physical Properties

10,10'-Oxybisphenoxarsine is a white, odorless powder with low water solubility.^[1] It is stable under normal conditions but can decompose upon heating, emitting toxic arsenic fumes.^[3]

Toxicological Data

The toxicological data for **10,10'-Oxybisphenoxarsine** has been established through various studies, primarily for regulatory purposes. The following tables summarize the key quantitative findings from acute and subchronic toxicity assessments.

Table 1: Acute Toxicity of 10,10'-Oxybisphenoxyarsine

Endpoint	Species	Route	Value	Toxicity Category	Reference
LD50	Rat (male)	Oral	36.9 mg/kg	I	[4]
LD50	Rat (female)	Oral	31.6 mg/kg	I	[4]
LD50	Rat	Dermal	121 mg/kg	I	[4]
LD50	Rabbit	Dermal	414 mg/kg	I	[4]
LC50	Guinea Pig	Inhalation	1.279 mg/L	IV	[4]
Primary Eye Irritation	Rabbit	Ocular	Corrosive	I	[5]
Primary Dermal Irritation	Multiple	Dermal	Severe Irritant	I	[1][6]

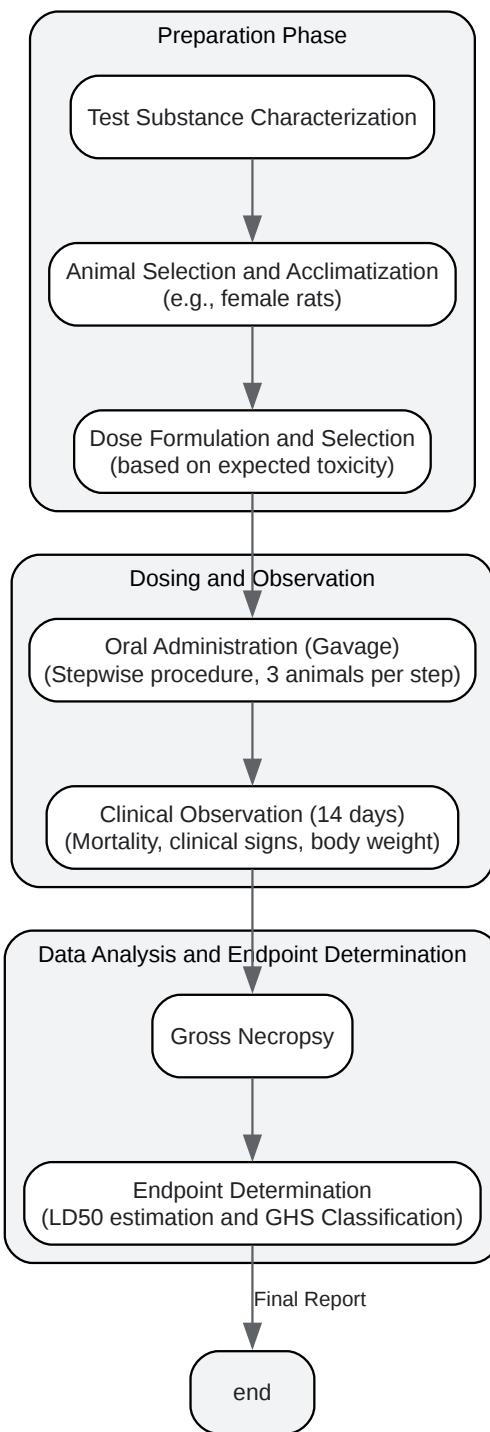

Toxicity Categories are based on the EPA's classification system, where Category I represents the highest toxicity.

Table 2: Subchronic Toxicity of 10,10'-Oxybisphenoxyarsine

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
28-Day	Rat	Dermal	30 mg/kg/day	60 mg/kg/day	Increased neutrophil and monocyte counts, bile duct hyperplasia, increased liver weights.	[7]
92-Day	Rat	Dietary	10 ppm	-	Retarded growth, increased liver and testes weight, proliferation of the bile duct.	[8]

Experimental Protocols

Detailed experimental protocols for proprietary studies on **10,10'-Oxybisphenoxarsine** are not publicly available. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).

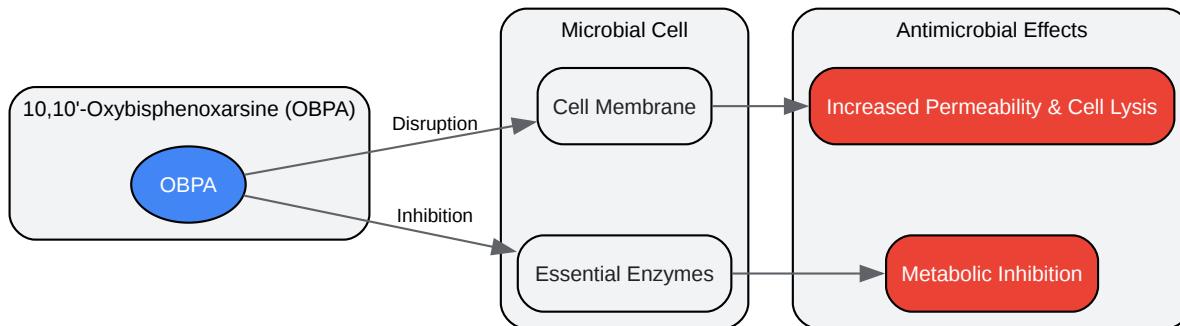
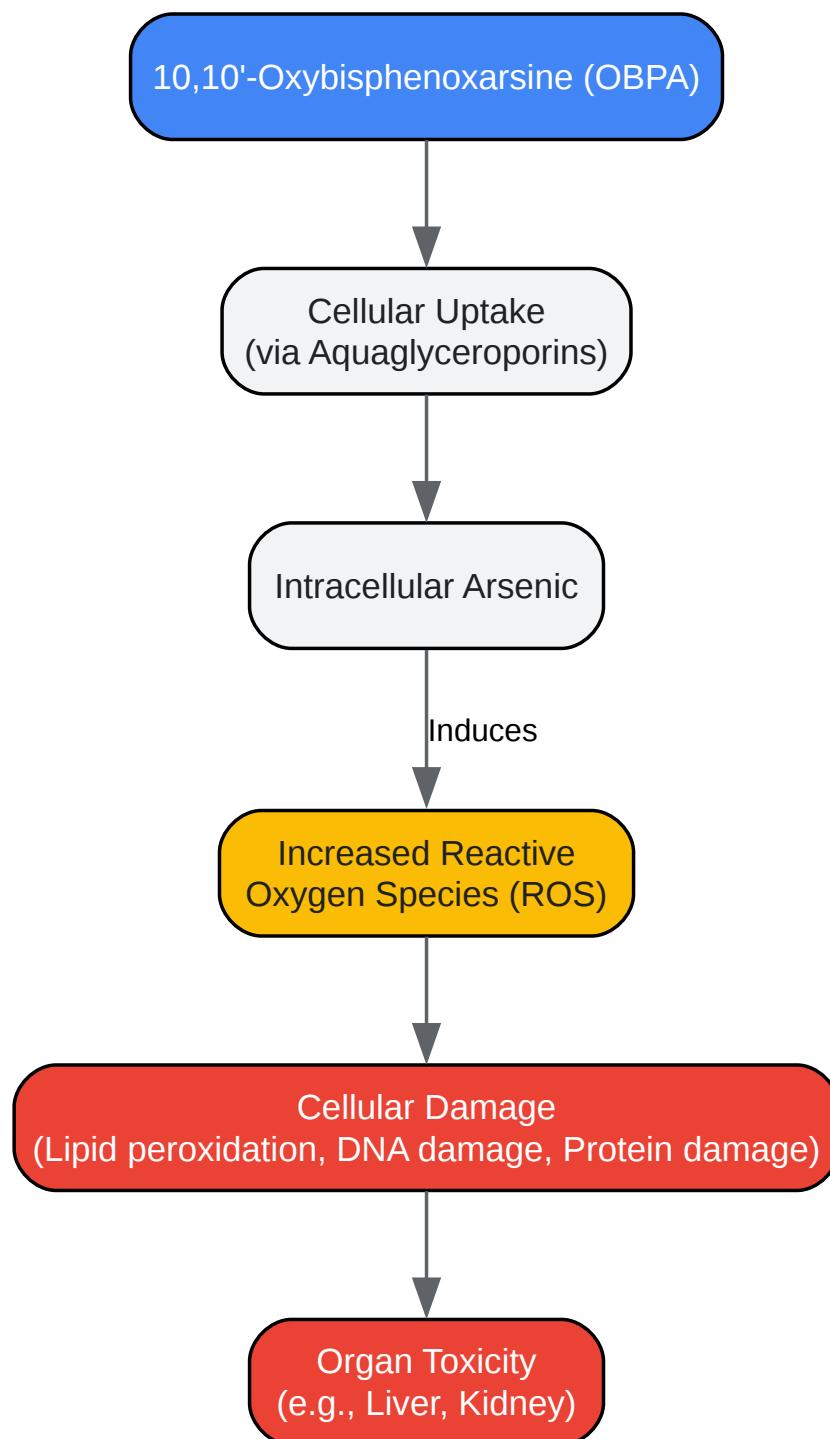

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for an acute oral toxicity study. (Within 100 characters)

Mechanism of Action and Toxicological Pathways

Antimicrobial Mechanism

The primary use of **10,10'-Oxybisphenoxarsine** is as a biocide.^[2] Its antimicrobial properties are attributed to a multi-faceted attack on microbial cells.



[Click to download full resolution via product page](#)

Figure 2: Antimicrobial mechanism of **10,10'-Oxybisphenoxarsine**. (Within 100 characters)

Mammalian Toxicity Pathway: Role of Arsenic and Oxidative Stress

The toxicity of **10,10'-Oxybisphenoxarsine** in mammals is intrinsically linked to its arsenic content. While specific signaling pathways for OBPA are not well-documented, the general mechanism of arsenic toxicity involves cellular uptake and the induction of oxidative stress. Arsenic compounds, including organic forms, can be transported into cells via aquaglyceroporins.^{[9][10]} Inside the cell, arsenic can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cellular damage.^[11]

[Click to download full resolution via product page](#)

Figure 3: Postulated toxicity pathway of arsenic from OBPA. (Within 100 characters)

Genotoxicity

The genotoxic potential of **10,10'-Oxybisphenoxyarsine** has been investigated in several studies, with some conflicting results. Some assays have suggested a lack of mutagenic effects.^[5] However, given that arsenic compounds are known to induce DNA damage, often mediated by reactive oxygen species, the genotoxicity of OBPA cannot be entirely ruled out and warrants further investigation.^[6]

Conclusion

10,10'-Oxybisphenoxyarsine is a highly effective antimicrobial agent with a significant toxicological profile characterized by high acute oral and dermal toxicity, as well as being a severe irritant. Its toxicity is primarily driven by its arsenic content, which can lead to cellular damage through mechanisms such as oxidative stress. While the specific signaling pathways in mammalian cells are not fully elucidated, the available data underscores the need for stringent safety precautions and handling procedures when working with this compound. Further research into its specific molecular interactions and long-term effects would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 5. Acute dermal toxicity studies | PPTX [[slideshare.net](http://www.slideshare.net)]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 9. oatext.com [oatext.com]

- 10. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iiws.org [iiws.org]
- To cite this document: BenchChem. [An In-Depth Toxicological Profile of 10,10'-Oxybisphenoxyarsine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035948#toxicological-profile-of-10-10'-oxybisphenoxyarsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com